molecular formula C10H14OS B2464820 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one CAS No. 84702-96-5

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one

Cat. No.: B2464820
CAS No.: 84702-96-5
M. Wt: 182.28
InChI Key: OARPIKYRAJLSCE-UHFFFAOYSA-N
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Description

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one is a thiophene-derived ketone characterized by a 2-methylpropyl (isobutyl) substituent at the 5-position of the thiophene ring and an acetyl group at the 2-position. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 227.65 and a purity of 95% . The compound’s structure combines the electron-rich thiophene core with a lipophilic alkyl chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.

Properties

IUPAC Name

1-[5-(2-methylpropyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPIKYRAJLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs showed promising results against various human tumor cell lines, with growth inhibition rates exceeding 50% at specific concentrations .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of enzymes involved in critical biological pathways. For example, research has shown that modifications to the thiophene structure can enhance inhibitory potency against specific targets, such as Hedgehog acyltransferase (HHAT), which plays a crucial role in cancer signaling pathways .

Organic Electronics

Due to its unique electronic properties stemming from the thiophene unit, this compound is being explored for use in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's solubility allows for easy processing and integration into device architectures.

Synthesis of Functional Materials

The compound serves as a versatile building block in the synthesis of more complex organic materials. Its functional groups can be modified to create polymers with tailored properties for specific applications, such as sensors or catalysts in organic reactions.

Case Study 1: Anticancer Screening

In a study conducted by the National Cancer Institute (NCI), several thiophene derivatives were screened for cytotoxicity against a panel of cancer cell lines. Compounds structurally related to this compound exhibited varying levels of activity, with some achieving GI50 values below 20 µM, indicating strong potential for further development as anticancer agents .

Case Study 2: Organic Photovoltaics

Research has demonstrated that incorporating thiophene-based compounds into photovoltaic cells enhances charge transport properties. A study focusing on the synthesis of polymeric materials derived from thiophene analogs showed improved efficiency in converting solar energy into electrical energy compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the thiophene ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Weight Key Properties
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one 5-(2-Methylpropyl) 227.65 High lipophilicity; suitable for hydrophobic environments .
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one 5-(4-Bromophenyl) 285.23 Solid state; halogen enhances polarity and potential halogen bonding .
1-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-one 5-(Trifluoromethyl) 194.18 Liquid at RT; electron-withdrawing CF₃ group increases stability .
1-(5-Methylthiophen-2-yl)ethan-1-one 5-Methyl 140.21 Simpler structure; lower molecular weight improves solubility .

Electronic and Reactivity Trends

  • Electron-Donating Groups (e.g., 2-Methylpropyl) : Increase electron density on the thiophene ring, favoring electrophilic substitution at the 4-position. This enhances reactivity in further functionalization .
  • Electron-Withdrawing Groups (e.g., CF₃) : Reduce electron density, making the compound less reactive toward electrophiles but more stable under oxidative conditions .

Biological Activity

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial , anti-inflammatory , and therapeutic properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C12H14OS, characterized by a thiophene ring substituted with a 2-methylpropyl group. The presence of this aliphatic chain enhances the compound's lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Interaction : It can modulate the activity of enzymes involved in inflammatory pathways and microbial growth.
  • Receptor Binding : The compound may also interact with specific receptors, influencing cellular signaling pathways related to inflammation and infection control.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound is also studied for its anti-inflammatory effects. In vitro assays have demonstrated that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

Compound NameStructural FeaturesBiological Activity
1-[5-(4-methoxyphenyl)thiophen-2-yl]ethan-1-oneMethoxy substitution on phenyl groupModerate anti-inflammatory
1-[5-(2-methylphenyl)thiophen-2-yl]ethan-1-oneMethyl substitution on phenyl groupSignificant antimicrobial
This compound2-Methylpropyl groupEnhanced lipophilicity

The unique 2-methylpropyl substitution in this compound increases its lipophilicity compared to others, potentially enhancing its bioavailability and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, providing insights into their mechanisms and potential applications:

  • Inhibitory Effects on Inflammation : A study demonstrated that thiophene derivatives could significantly reduce inflammation markers in cell cultures, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : Another research effort highlighted the efficacy of similar compounds against resistant bacterial strains, suggesting that these derivatives could be developed into new antibiotics .
  • Therapeutic Potential : Ongoing research aims to evaluate the therapeutic applications of these compounds in treating diseases such as arthritis and cancer by targeting specific signaling pathways involved in disease progression .

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